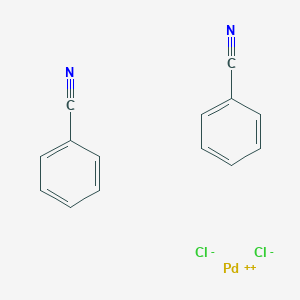

Bis(benzonitrile)palladium chloride

Beschreibung

The exact mass of the compound Bis(benzonitrile)palladium(II) chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169967. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

benzonitrile;dichloropalladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNOJTUTEXAZLD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14220-64-5 | |

| Record name | Bis(benzonitrile)dichloropalladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14220-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(benzonitrile)palladium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(benzonitrile)palladium(II) Chloride

Bis(benzonitrile)palladium(II) chloride, with the chemical formula PdCl₂(NCC₆H₅)₂, is a widely utilized precursor and catalyst in organic synthesis.[1][2][3] Its utility stems from its solubility in common organic solvents, a characteristic that distinguishes it from the polymeric nature of palladium(II) chloride.[1][4] This coordination complex serves as a crucial entry point for accessing soluble Pd(II) species, making it invaluable for a myriad of catalytic reactions, including cross-coupling and addition reactions.[5] This guide provides a detailed examination of the synthesis protocols for this important reagent, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Bis(benzonitrile)palladium(II) chloride is typically an orange to yellow-brown crystalline solid.[1][6] The benzonitrile (B105546) ligands in the complex are labile, meaning they can be easily displaced by other ligands, which is a key feature of its reactivity as a catalyst precursor.[1] In non-coordinating solvents, the complex may revert to the less soluble palladium(II) chloride.[1]

Synthesis Protocols

Two primary methods for the synthesis of bis(benzonitrile)palladium(II) chloride are prevalent in the chemical literature. The first involves the in-situ formation of a palladium active group from palladium powder, followed by reaction with benzonitrile. The second, more direct method, utilizes palladium(II) chloride as the starting material.

This method offers a cost-effective alternative to using palladium(II) chloride directly and is reported to produce a high-purity product with a high yield.[5] The protocol involves the initial dissolution of palladium powder in aqua regia to form an active palladium species.

Quantitative Data

| Parameter | Value |

| Reagents | |

| Palladium Powder | 15 g |

| Aqua Regia | 45 mL |

| Benzonitrile | 45 mL |

| n-Hexane | 75 mL |

| Reaction Conditions | |

| Dissolution in Aqua Regia | 1 hour at 100 °C |

| Reaction with Benzonitrile | 3 hours at 130 °C |

| Product | |

| Yield | 52.4 g (97%) |

| Appearance | Yellow solid |

| Metal Content (Detected) | 27.55% |

| Metal Content (Theoretical) | 27.74% |

Experimental Protocol

-

Preparation of the Palladium Active Group: In a well-ventilated fume hood, carefully dissolve 15 g of palladium powder in 45 mL of aqua regia. Heat the mixture at 100 °C for 1 hour. This step generates an active palladium species. Allow the solution to cool to room temperature.[5]

-

Reaction with Benzonitrile: To the cooled palladium solution, add 45 mL of benzonitrile.[5]

-

Water Removal and Reaction: Distill off the water from the reaction mixture. Once the water is removed, heat the mixture to 130 °C and maintain this temperature for 3 hours.[5]

-

Filtration: After the reaction is complete, perform a hot filtration to remove any palladium black that may have formed.[5]

-

Precipitation and Isolation: Allow the filtrate to cool to room temperature. Add the cooled filtrate to 75 mL of n-hexane to precipitate the product as a yellow solid.[5]

-

Washing and Drying: Collect the solid by filtration and wash the filter cake with n-hexane. Dry the product under vacuum to yield bis(benzonitrile)palladium(II) chloride.[5]

This is a more straightforward and commonly cited method for preparing bis(benzonitrile)palladium(II) chloride.[1][4] It is based on the direct reaction of palladium(II) chloride with benzonitrile.

Experimental Protocol

-

Dissolution: Dissolve palladium(II) chloride (PdCl₂) in warm benzonitrile.[1][4] The exact temperature and concentration are often optimized based on the desired scale and reaction time.

-

Isolation: Upon cooling or by the addition of a non-coordinating solvent in which the product is insoluble (such as hexane), the bis(benzonitrile)palladium(II) chloride precipitates out of the solution.

-

Purification: The resulting solid can be collected by filtration, washed with a non-coordinating solvent, and dried under vacuum.

This method's simplicity makes it an attractive option when palladium(II) chloride is readily available.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of bis(benzonitrile)palladium(II) chloride starting from palladium powder (Method 1).

References

- 1. Bis(benzonitrile)palladium dichloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Bis(benzonitrile)palladium chloride | 14220-64-5 [chemicalbook.com]

- 4. About: Bis(benzonitrile)palladium dichloride [dbpedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Bis(benzonitrile)palladium(II) chloride [bjrock.com]

Bis(benzonitrile)palladium(II) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of bis(benzonitrile)palladium(II) chloride, denoted as (C₆H₅CN)₂PdCl₂. It details the compound's physical and chemical properties, experimental protocols for its synthesis and application, and visual representations of key chemical processes. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who utilize palladium-based catalysts.

Physical and Chemical Properties

Bis(benzonitrile)palladium(II) chloride is a coordination complex widely used as a precatalyst in various organic reactions due to its solubility in common organic solvents and the labile nature of its benzonitrile (B105546) ligands.[1][2][3] It is a yellow-brown, air-sensitive solid, making it a convenient source of soluble palladium(II).[1][2]

Physical Properties

The key physical characteristics of (C₆H₅CN)₂PdCl₂ are summarized in the table below.

| Property | Value | Citations |

| Appearance | Yellow to orange-brown crystalline powder | [3][4][5] |

| Molecular Formula | C₁₄H₁₀Cl₂N₂Pd | [4] |

| Molecular Weight | 383.57 g/mol | [2][6] |

| Melting Point | 131 °C (decomposes) | [4][7][8] |

| Solubility | Soluble in acetone, chloroform; Insoluble in water. | [4][8] |

| Crystal Structure | The two benzonitrile ligands are arranged in a trans configuration. | [2][3] |

| Storage Conditions | Store under an inert atmosphere at 2-8°C. | [4] |

Chemical Properties

(C₆H₅CN)₂PdCl₂ is primarily valued for its role as a versatile precatalyst. The benzonitrile ligands are weakly coordinated and can be easily displaced by other ligands or reactants, making it an excellent starting material for generating catalytically active palladium species in situ.[3][9]

| Property | Description | Citations |

| Key Reactivity | Acts as a precatalyst for a wide range of cross-coupling reactions. | [10] |

| Ligand Lability | The PhCN ligands are labile, and the complex can revert to PdCl₂ in non-coordinating solvents. | [2][3] |

| Primary Applications | Suzuki-Miyaura coupling, Wacker-Tsuji oxidation, Sonogashira coupling, Heck reaction, amination reactions. | [4][10][11] |

| Stability | Sensitive to moisture and air; should be handled under inert conditions. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of (C₆H₅CN)₂PdCl₂ and its application in two common catalytic reactions are provided below.

Synthesis of Bis(benzonitrile)palladium(II) Chloride

This protocol describes a cost-effective method starting from palladium powder.[7]

Materials:

-

Palladium powder (15 g)

-

Aqua regia (45 mL)

-

Benzonitrile (45 mL)

-

n-Hexane (75 mL)

Procedure:

-

Palladium Activation: In a fume hood, dissolve 15 g of palladium powder in 45 mL of aqua regia. Heat the mixture at 100°C for 1 hour. This process generates an active palladium species.

-

Complex Formation: After cooling the solution to room temperature, add 45 mL of benzonitrile.

-

Reaction and Filtration: Distill off the water from the reaction system. Heat the remaining mixture at 130°C for 3 hours. While still hot, filter the mixture to remove any precipitated palladium black.

-

Precipitation and Isolation: Cool the filtrate and add it to 75 mL of n-hexane to precipitate a yellow solid.

-

Washing and Drying: Collect the solid by filtration, wash the filter cake with n-hexane, and dry it under a vacuum to yield the final product, (C₆H₅CN)₂PdCl₂.[7]

Application in Suzuki-Miyaura Cross-Coupling (General Protocol)

This protocol outlines a general procedure for the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, using a palladium precatalyst like (C₆H₅CN)₂PdCl₂.

Materials:

-

Aryl halide (e.g., aryl bromide, 1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

(C₆H₅CN)₂PdCl₂ (0.02 mmol, 2 mol%)

-

Phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene/Water mixture, 10 mL)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide, arylboronic acid, base, and a magnetic stir bar.

-

Catalyst Preparation: In a separate vial, dissolve (C₆H₅CN)₂PdCl₂ and the phosphine ligand in a small amount of the reaction solvent.

-

Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reaction Initiation: Add the solvent to the Schlenk flask, followed by the catalyst solution via syringe.

-

Heating: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Application in Wacker-Tsuji Oxidation (General Protocol)

This protocol describes the oxidation of a terminal alkene to a methyl ketone, a classic transformation enabled by palladium catalysis.[6]

Materials:

-

Terminal alkene (1.0 mmol)

-

(C₆H₅CN)₂PdCl₂ (0.1 mmol, 10 mol%)

-

Copper(I) chloride (CuCl, 1.0 mmol)

-

Solvent (DMF/Water, 7:1 ratio, 8 mL)

-

Oxygen (balloon)

Procedure:

-

Catalyst Activation: Add (C₆H₅CN)₂PdCl₂ and CuCl to the DMF/water solvent mixture in a round-bottom flask. Stir the mixture under an oxygen atmosphere (balloon) for approximately 30 minutes. This pre-oxidation step ensures the copper co-catalyst is in the active Cu(II) state.[6]

-

Reaction Initiation: Add the terminal alkene to the reaction mixture.

-

Reaction Conditions: Stir the reaction vigorously at room temperature under the oxygen balloon. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, quench the reaction with dilute HCl. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate. Purify the resulting ketone via column chromatography or distillation.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and key catalytic cycles involving (C₆H₅CN)₂PdCl₂.

Caption: Synthesis workflow for Bis(benzonitrile)palladium(II) Chloride.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Wacker-Tsuji oxidation.

References

- 1. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bis(benzonitrile)palladium dichloride - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Bis(benzonitrile)palladium(II) chloride [bjrock.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Solubility Profile of Bis(benzonitrile)palladium(II) Dichloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of bis(benzonitrile)palladium(II) dichloride (PdCl₂(PhCN)₂), a pivotal palladium precursor in synthetic organic chemistry. A thorough understanding of its solubility is critical for its effective use in various applications, including as a catalyst in cross-coupling reactions prevalent in drug discovery and development. This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of this compound.

Core Concept: Solubility and its Importance

Bis(benzonitrile)palladium(II) dichloride is a yellow-brown solid that serves as a source of soluble palladium(II) in organic reaction media.[1][2] Its efficacy as a precatalyst is fundamentally linked to its ability to dissolve in the chosen solvent, thereby ensuring a homogeneous reaction mixture and maximizing the availability of the active catalytic species. The lability of the benzonitrile (B105546) ligands means that in non-coordinating solvents, the complex can revert to the less soluble palladium(II) chloride.[1][2]

Quantitative Solubility Data

Precise quantitative solubility data for bis(benzonitrile)palladium(II) dichloride is not extensively documented in publicly available literature. However, existing qualitative and semi-quantitative information provides valuable insights into its solubility in common organic solvents. The following table summarizes these findings.

| Solvent | Formula | Solubility (mg/mL) | Observations |

| Ethanol (B145695) | C₂H₅OH | ≥ 16.7 | Completely soluble.[1] |

| Acetone | (CH₃)₂CO | Soluble | No quantitative data available, but widely reported as soluble.[3][4][5] |

| Chloroform | CHCl₃ | Soluble | No quantitative data available, but widely reported as soluble.[3][4][5] |

| Ethanol/Water (1:1) | C₂H₅OH / H₂O | < 16.7 | Partially soluble.[1] |

| Water | H₂O | Insoluble | Widely reported as insoluble.[4][5] |

Note: The solubility value for ethanol is a minimum estimate derived from an experiment where 50 mg of the compound completely dissolved in 3 mL of the solvent.[1]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of bis(benzonitrile)palladium(II) dichloride in an organic solvent. This method is adapted from standard laboratory procedures for solubility assessment of organic compounds.

Objective: To determine the solubility of bis(benzonitrile)palladium(II) dichloride in a specified organic solvent at a given temperature (e.g., 25 °C).

Materials:

-

Bis(benzonitrile)palladium(II) dichloride

-

Selected organic solvent (e.g., dichloromethane, acetonitrile, THF, DMF, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (optional, for concentration determination)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of bis(benzonitrile)palladium(II) dichloride to a vial. The excess is to ensure that a saturated solution is formed.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture using a vortex mixer or magnetic stirrer in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Pass the collected supernatant through a syringe filter to remove any remaining suspended solid particles.

-

-

Determination of Solute Concentration:

-

Gravimetric Method:

-

Transfer a known volume of the filtered, saturated solution to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not decompose the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The mass of the dissolved compound is the final mass of the vial minus the initial mass of the empty vial.

-

Calculate the solubility in mg/mL or g/100mL.

-

-

Spectroscopic Method (if applicable):

-

If the compound has a distinct chromophore, a calibration curve can be prepared using solutions of known concentrations.

-

Dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution and determine the concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as the mass of solute per volume of solvent (e.g., mg/mL) or mass of solute per mass of solvent (e.g., g/100 g).

-

Specify the temperature at which the solubility was determined.

-

Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of bis(benzonitrile)palladium(II) dichloride.

References

Thermal Stability of Bis(benzonitrile)palladium(II) Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(benzonitrile)palladium(II) chloride, with the chemical formula PdCl₂(PhCN)₂, is a widely utilized palladium(II) catalyst precursor in a variety of organic transformations, including cross-coupling reactions.[1] Its catalytic activity is intrinsically linked to its thermal properties, as the labile benzonitrile (B105546) ligands must dissociate to generate the active catalytic species. This technical guide provides a comprehensive overview of the thermal stability of bis(benzonitrile)palladium(II) chloride, drawing upon available data and analogous palladium complexes to elucidate its decomposition pathway. Understanding the thermal behavior of this complex is critical for optimizing reaction conditions, ensuring catalyst integrity, and for the safe handling and storage of this important chemical.

Physicochemical Properties

A summary of the key physicochemical properties of bis(benzonitrile)palladium(II) chloride is presented in Table 1. The relatively low melting point and the lability of the benzonitrile ligands are key factors influencing its thermal stability.

Table 1: Physicochemical Properties of Bis(benzonitrile)palladium(II) Chloride

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₀Cl₂N₂Pd | [2] |

| Molecular Weight | 383.57 g/mol | [3] |

| Appearance | Yellow to brown powder or crystals | [3] |

| Melting Point | 128-132 °C | [3][4] |

| Solubility | Soluble in many organic solvents | [2] |

Thermal Decomposition Pathway

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for bis(benzonitrile)palladium(II) chloride are not extensively published, a logical decomposition pathway can be inferred from its chemical properties and the thermal behavior of analogous palladium(II) complexes. The decomposition is anticipated to occur in a two-step process.

Step 1: Ligand Dissociation

The initial thermal event is the dissociation of the two benzonitrile ligands. This is expected to occur at or slightly above the melting point of the complex. The lability of the nitrile ligands is a well-established characteristic of this class of compounds.[2] This endothermic process results in the formation of palladium(II) chloride.

Step 2: Decomposition of Palladium(II) Chloride

The resulting palladium(II) chloride is significantly more thermally stable. Its decomposition occurs at much higher temperatures, typically in the range of 500-600 °C, to yield metallic palladium and chlorine gas. The exact decomposition temperature can be influenced by the heating rate and atmospheric conditions.

The proposed thermal decomposition pathway is visualized in the following diagram:

Caption: Proposed thermal decomposition pathway of bis(benzonitrile)palladium(II) chloride.

Experimental Protocols

Detailed experimental protocols for investigating the thermal stability of bis(benzonitrile)palladium(II) chloride using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided below. These protocols are based on standard methodologies for the thermal analysis of organometallic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of bis(benzonitrile)palladium(II) chloride and identify the decomposition steps.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of bis(benzonitrile)palladium(II) chloride into a ceramic (e.g., alumina) or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of the benzonitrile ligands and the subsequent decomposition of palladium(II) chloride. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate for each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of bis(benzonitrile)palladium(II) chloride into an aluminum DSC pan. Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the differential heat flow as a function of temperature. The DSC thermogram will show endothermic peaks corresponding to melting and ligand dissociation, and potentially exothermic peaks associated with decomposition processes.

Data Presentation

While a specific experimental dataset for bis(benzonitrile)palladium(II) chloride is not available in the public domain, Table 2 provides an expected summary of the thermal events based on the known properties of the complex and its constituents.

Table 2: Expected Thermal Events for Bis(benzonitrile)palladium(II) Chloride

| Thermal Event | Technique | Approximate Temperature Range (°C) | Expected Observation |

| Melting | DSC | 128 - 132 | Endothermic peak |

| Ligand Dissociation | TGA/DSC | > 132 | Mass loss of ~53.7% (2 x PhCN); Endothermic event |

| PdCl₂ Decomposition | TGA/DSC | 500 - 600 | Mass loss of ~18.5% (Cl₂); Endothermic/Exothermic event |

Conclusion

The thermal stability of bis(benzonitrile)palladium(II) chloride is characterized by a two-step decomposition process. The initial, lower-temperature event involves the dissociation of the labile benzonitrile ligands, which is crucial for its catalytic activity. This is followed by the decomposition of the resulting palladium(II) chloride at significantly higher temperatures. The provided experimental protocols offer a robust framework for researchers to precisely determine the thermal properties of this and similar palladium complexes, enabling the optimization of synthetic procedures and ensuring safe laboratory practices. This in-depth understanding is paramount for the effective application of bis(benzonitrile)palladium(II) chloride in research and development.

References

Unveiling the Structure of a Versatile Catalyst: A Technical Guide to Bis(benzonitrile)palladium(II) Chloride

For Immediate Release

This technical guide offers an in-depth exploration of the molecular structure and geometry of bis(benzonitrile)palladium(II) chloride, a pivotal precursor and catalyst in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides a consolidated resource of its structural parameters, a detailed experimental protocol for its synthesis, and visual representations of its structure and preparation workflow.

Introduction

Bis(benzonitrile)palladium(II) chloride, with the chemical formula PdCl₂(NCC₆H₅)₂, is a coordination complex widely utilized as a soluble source of palladium(II) in a myriad of catalytic reactions, including cross-coupling, addition, and carbonylation reactions.[1][2] Its utility stems from the labile nature of the benzonitrile (B105546) ligands, which are readily displaced by other coordinating species, making it a versatile precatalyst for the in-situ generation of catalytically active palladium species.[3] The compound typically appears as a yellow-brown solid and is soluble in many organic solvents.[3]

Molecular Structure and Geometry

The molecular geometry of bis(benzonitrile)palladium(II) chloride has been elucidated by X-ray crystallography. The central palladium(II) ion adopts a square planar coordination geometry, a common arrangement for d⁸ metal complexes. The two benzonitrile ligands and the two chloride ligands are arranged around the palladium center.

Crucially, X-ray diffraction studies have confirmed that the complex predominantly exists as the trans isomer, with the two benzonitrile ligands occupying positions opposite to each other, and similarly for the two chloride ligands.[3] This arrangement minimizes steric hindrance between the bulky benzonitrile groups. The benzonitrile ligands coordinate to the palladium center through their nitrogen atoms.

Crystallographic Data

| Parameter | Value |

| Crystal System | Triclinic |

| Unit Cell Dimensions | |

| a | 5.79 Å |

| b | 8.45 Å |

| c | 8.71 Å |

| α | 117.4° |

| β | 92.9° |

| γ | 95.0° |

| Selected Bond Length | |

| Pd-Cl | ~2.35 Å |

Note: A comprehensive list of all bond lengths and angles was not available in the surveyed literature. The provided Pd-Cl bond distance is an approximate value from early crystallographic work.

Experimental Protocols

The synthesis of bis(benzonitrile)palladium(II) chloride can be achieved through various methods. A common and cost-effective procedure starting from palladium powder is detailed below.[1]

Synthesis of Bis(benzonitrile)palladium(II) Chloride from Palladium Powder

Objective: To synthesize bis(benzonitrile)palladium(II) chloride in high yield and purity.

Reagents and Materials:

-

Palladium powder (15 g)

-

Aqua regia (45 mL)

-

Benzonitrile (45 mL)

-

n-hexane (75 mL)

-

Reaction vessel with heating and stirring capabilities

-

Distillation apparatus

-

Filtration apparatus (for hot filtration)

-

Vacuum drying oven

Procedure:

-

Activation of Palladium: In a suitable reaction vessel, dissolve 15 g of palladium powder in 45 mL of aqua regia. Heat the mixture at 100 °C for 1 hour to form the palladium active group. After the reaction, allow the solution to cool.

-

Addition of Benzonitrile: To the cooled solution of activated palladium, add 45 mL of benzonitrile.

-

Reaction and Water Removal: Fit the reaction vessel with a distillation apparatus and distill off the water from the system. Following the removal of water, heat the reaction mixture to 130 °C and maintain this temperature for 3 hours with continuous stirring.

-

Purification: After the 3-hour reaction period, perform a hot filtration to remove any palladium black (unreacted palladium).

-

Precipitation and Isolation: Allow the hot filtrate to cool to room temperature. Add the cooled filtrate to 75 mL of n-hexane to precipitate a yellow solid.

-

Washing and Drying: Collect the yellow solid by filtration. Wash the filter cake with n-hexane to remove any residual impurities. Dry the final product under vacuum to yield bis(benzonitrile)palladium(II) chloride. A reported yield for this method is approximately 97%.[1]

Visualizations

Molecular Structure

The following diagram illustrates the trans square planar geometry of bis(benzonitrile)palladium(II) chloride.

Caption: trans square planar geometry of bis(benzonitrile)palladium(II) chloride.

Synthesis Workflow

The logical flow of the synthesis of bis(benzonitrile)palladium(II) chloride from palladium powder is depicted below.

Caption: Workflow for the synthesis of bis(benzonitrile)palladium(II) chloride.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Bis(benzonitrile)palladium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis(benzonitrile)palladium(II) Chloride

Bis(benzonitrile)palladium(II) chloride, with the chemical formula PdCl₂(NCC₆H₅)₂, is a coordination complex widely utilized in catalysis.[1] It consists of a central palladium(II) ion coordinated to two chloride ions and two benzonitrile (B105546) ligands.[1] The complex is a yellow-brown solid that exhibits good solubility in many organic solvents, making it a versatile precursor for a variety of palladium-catalyzed reactions.[1] The benzonitrile ligands are labile and can be easily displaced by other ligands, which is a key feature of its catalytic activity.[1]

¹H and ¹³C NMR Spectral Data

A definitive, publicly available experimental dataset for the ¹H and ¹³C NMR spectra of bis(benzonitrile)palladium(II) chloride could not be located. However, the expected shifts upon coordination can be inferred by comparing with the spectrum of the free benzonitrile ligand.

NMR Data of Free Benzonitrile

The ¹H and ¹³C NMR spectra of free benzonitrile in deuterated chloroform (B151607) (CDCl₃) have been well-documented.[2][3] The aromatic protons appear as a multiplet, while the carbon signals are distinct for the nitrile carbon, the ipso-carbon, and the remaining aromatic carbons.[2]

Table 1: ¹H and ¹³C NMR Data for Benzonitrile in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 7.47 | t |

| 7.60 | d | |

| 7.64 | d | |

| ¹³C | 112.2 | - |

| 118.6 | - | |

| 128.9 | - | |

| 132.0 | - | |

| 132.6 | - |

Data sourced from The Royal Society of Chemistry supplementary information.[2]

Expected NMR Spectra of Bis(benzonitrile)palladium(II) Chloride

Coordination of the benzonitrile ligand to the palladium(II) center is expected to cause a downfield shift in the signals of the aromatic protons and carbons due to the electron-withdrawing effect of the metal center. The magnitude of this shift provides insight into the electronic environment of the complex.

Table 2: Expected ¹H and ¹³C NMR Data for Bis(benzonitrile)palladium(II) Chloride

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale for Shift |

| ¹H (Aromatic) | > 7.64 | Multiplet | Deshielding due to electron withdrawal by the Pd(II) center. |

| ¹³C (Aromatic) | > 132.6 | - | Deshielding of the aromatic carbons upon coordination. |

| ¹³C (Nitrile) | > 118.6 | - | Significant deshielding of the nitrile carbon due to direct coordination to the palladium. |

Experimental Protocols

Synthesis of Bis(benzonitrile)palladium(II) Chloride

A common method for the preparation of bis(benzonitrile)palladium(II) chloride involves the direct reaction of palladium(II) chloride with benzonitrile.[1]

Procedure:

-

Palladium(II) chloride is added to warm benzonitrile.

-

The mixture is stirred until the palladium(II) chloride has completely dissolved, forming a yellow-brown solution.

-

The excess benzonitrile can be removed under reduced pressure, or the complex can be precipitated by the addition of a non-coordinating solvent like n-hexane.[4]

-

The resulting solid is collected by filtration, washed with the non-coordinating solvent, and dried under vacuum.[4]

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of bis(benzonitrile)palladium(II) chloride for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to an NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: -10 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

-

Workflow and Logical Relationships

The synthesis and characterization of bis(benzonitrile)palladium(II) chloride follow a logical progression from starting materials to the final, characterized product. This workflow is essential for ensuring the purity and identity of the complex before its use in further applications.

References

An In-depth Technical Guide on Handling and Storage of Bis(benzonitrile)palladium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling and optimal storage of bis(benzonitrile)palladium chloride (CAS No. 14220-64-5), a common palladium precursor in catalysis. Adherence to these guidelines is crucial for ensuring the integrity of the compound, the reproducibility of experimental results, and, most importantly, laboratory safety.

Chemical and Physical Properties

This compound is a solid material whose appearance is reported as amber or yellow to orange.[1][2] Key physical and chemical data are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₀Cl₂N₂Pd | [3] |

| Molecular Weight | 383.57 g/mol | [2] |

| Appearance | Amber to Yellow-orange solid powder | [1][2] |

| Melting Point | 120 °C (248 °F) - 131 °C | [1][2][4] |

| Solubility | Low water solubility | [1] |

| Stability | Stable under recommended storage conditions.[4] Decomposes slowly in contact with air by reaction with water and carbon dioxide.[3] |

Hazard Identification and Safety Precautions

There is some discrepancy in the hazard classification of this compound among suppliers. It is prudent to handle this compound with a high degree of caution, assuming it to be hazardous.

| Hazard Classification | Fisher Scientific[1] | MedChemExpress[4] | MilliporeSigma (Aldrich)[5] | Gelest Inc.[3] | Loba Chemie[2] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic | Toxic | Not classified as hazardous | May be harmful if swallowed | Not classified |

| Skin Corrosion/Irritation | Category 2 | Category 2 | Not classified as hazardous | Causes skin irritation | Not classified |

| Serious Eye Damage/Irritation | Category 2 | Category 2A | Not classified as hazardous | Causes serious eye irritation | Not classified |

| Aquatic Hazard | May cause long lasting harmful effects to aquatic life | Long-term hazard (Category 4) | - | This substance may be hazardous to the environment | Avoid release to the environment |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][2]

-

Hand Protection: Wear protective gloves. Consult the glove manufacturer for specific breakthrough times.[2][6]

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be worn.[2]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhaling dust, especially in the absence of adequate engineering controls like a fume hood.[1][3]

Handling Guidelines

This compound is sensitive to air, moisture, and light.[2][3] Therefore, handling should be performed in a controlled environment to prevent degradation.

General Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood or a glovebox.[1][3]

-

Do not breathe dust, vapor, mist, or gas.[1]

Experimental Workflow for Handling Air-Sensitive Reagents:

The following workflow is a general guideline for handling this compound in an inert atmosphere, which is crucial for many catalytic applications.

Experimental Workflow for Handling this compound

Storage Guidelines

Proper storage is critical to maintain the catalytic activity of this compound.

Recommended Storage Conditions:

| Parameter | Recommendation | Source |

| Atmosphere | Store under an inert atmosphere (e.g., Argon).[8] | |

| Container | Keep container tightly closed and in a well-ventilated place.[1][2][3] Store in original, clearly labeled containers.[8] | |

| Temperature | Store in a cool, dry place.[2][7] | |

| Incompatible Materials | Air, water, strong oxidizing agents, direct sunlight, and moisture.[2][3] |

Logical Decision Tree for Storage:

This diagram outlines the decision-making process for the appropriate storage of this compound.

Decision Tree for Proper Storage

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician. | [1] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. | [1] |

Spill and Disposal Procedures

Spill Cleanup:

-

Evacuate personnel from the spill area.[1]

-

Ensure adequate ventilation.[1]

-

Wear appropriate personal protective equipment.[1]

-

Avoid dust formation.[1]

-

Sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][3]

Waste Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

-

Do not mix with other waste. Handle uncleaned containers as you would the product itself.[5]

By adhering to these detailed guidelines, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their work, ensuring both personal safety and the integrity of their research.

References

- 1. fishersci.com [fishersci.com]

- 2. lobachemie.com [lobachemie.com]

- 3. gelest.com [gelest.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

- 7. honrel.com [honrel.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of Bis(benzonitrile)palladium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(benzonitrile)palladium(II) chloride, a pivotal precursor and catalyst in modern organic and organometallic chemistry. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the underlying chemical transformations and workflows.

Introduction

Bis(benzonitrile)palladium(II) chloride, with the chemical formula PdCl₂(NCC₆H₅)₂, is a coordination complex widely utilized in the field of organic synthesis.[1] It serves as a soluble and reactive source of palladium(II), making it an invaluable precatalyst for a multitude of cross-coupling reactions, additions, and other transformations crucial in the synthesis of pharmaceutical intermediates and functional materials.[2][3][4][5] The lability of the benzonitrile (B105546) ligands allows for their easy displacement by other ligands, rendering the complex a versatile starting material for the preparation of various homogeneous palladium catalysts.[1]

Palladium(II) chloride (PdCl₂) is the common starting material for this synthesis.[6] However, its low solubility in water and most organic solvents necessitates its conversion into more soluble adducts, such as the bis(benzonitrile) complex, to facilitate its use in homogeneous catalysis.[7] This guide details the prevalent methods for this conversion.

Synthesis Methodologies

Two primary methods for the synthesis of bis(benzonitrile)palladium(II) chloride are presented below. The first is a direct reaction from commercial palladium(II) chloride, and the second is a more cost-effective route starting from elemental palladium powder.

This method is the most straightforward approach, involving the direct reaction of palladium(II) chloride with benzonitrile, which acts as both a ligand and the reaction solvent.

Procedure:

-

To a flask equipped with a magnetic stirrer and a reflux condenser, add palladium(II) chloride.

-

Add an excess of benzonitrile to the flask.

-

Heat the mixture with stirring. The solid palladium(II) chloride will dissolve in the warm benzonitrile to form the yellow-brown solution of the complex.[1]

-

Once all the palladium(II) chloride has dissolved, the reaction is typically complete. The warm solution is then cooled.

-

To precipitate the product, the cooled benzonitrile solution is added to a non-coordinating solvent such as n-hexane or petroleum ether.

-

The resulting yellow-brown precipitate is collected by filtration.

-

The solid is washed with several portions of the non-coordinating solvent to remove excess benzonitrile.

-

The product is dried under vacuum to yield pure bis(benzonitrile)palladium(II) chloride.

This alternative protocol begins with the oxidation of palladium metal, which is then converted to the target complex in situ. This approach can be more economical as it utilizes palladium powder instead of the more expensive palladium(II) chloride.[2]

Procedure: [2]

-

Preparation of the Palladium Active Group: In a well-ventilated fume hood, dissolve 15 g of palladium powder in 45 mL of aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid). Heat the mixture at 100°C for 1 hour.

-

Complexation: After cooling, mix the resulting solution with 45 mL of benzonitrile.

-

Water Removal and Reaction: Distill off the water from the reaction system. Subsequently, heat the reaction mixture to 130°C and maintain this temperature for 3 hours.

-

Filtration: While still hot, filter the reaction mixture to remove any insoluble impurities, such as palladium black.

-

Precipitation: Cool the filtrate and add it to 75 mL of n-hexane to precipitate the yellow solid product.

-

Isolation and Purification: Collect the solid by filtration, wash the filter cake with n-hexane, and dry it under vacuum. This procedure has been reported to yield 52.4 g (97% yield) of high-purity bis(benzonitrile)palladium(II) chloride.[2]

Quantitative Data

The following table summarizes the key physical and chemical properties of bis(benzonitrile)palladium(II) chloride.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₀Cl₂N₂Pd | [1][8] |

| Molar Mass | 383.57 g·mol⁻¹ | [1][8] |

| Appearance | Yellow-brown crystalline powder | [1][9] |

| Melting Point | 129–131 °C | [1][4] |

| Solubility | Soluble in organic solvents such as acetone (B3395972) and chloroform; insoluble in water. | [1][4] |

| Reported Yield | Up to 97% (when synthesized from palladium powder) | [2] |

| Theoretical Pd Content | 27.74% | [2] |

| Reported Pd Content | 27.55% | [2] |

| Elemental Analysis (Theoretical) | C: 43.84%, H: 2.63%, N: 7.30%, Cl: 18.48% | [2] |

| Elemental Analysis (Experimental) | C: 43.85%, H: 2.61%, N: 7.27%, Cl: 18.50% | [2] |

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the synthesis of bis(benzonitrile)palladium(II) chloride.

Caption: Chemical equation for the synthesis of bis(benzonitrile)palladium(II) chloride.

Caption: Experimental workflow for the direct synthesis from Palladium(II) Chloride.

Caption: Purification workflow for bis(benzonitrile)palladium(II) chloride.

Structural Information and Properties

X-ray crystallography studies have confirmed that in the solid state, the bis(benzonitrile)palladium(II) chloride complex adopts a square planar geometry around the palladium center, with the two benzonitrile ligands arranged in a trans configuration.[1] The palladium-nitrogen bond is what constitutes the coordination complex. The lability of these benzonitrile ligands is a key feature; the complex can revert to the insoluble palladium(II) chloride in non-coordinating solvents, highlighting the equilibrium nature of the complex formation.[1]

Safety and Handling

Palladium compounds, including bis(benzonitrile)palladium(II) chloride, should be handled with care. The compound is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Conclusion

The synthesis of bis(benzonitrile)palladium(II) chloride from palladium(II) chloride is a fundamental and essential procedure in organometallic chemistry. It provides a convenient and soluble source of Pd(II) for a vast array of catalytic applications. The direct synthesis by heating palladium(II) chloride in benzonitrile is simple and effective, while the alternative route starting from palladium powder offers a more cost-efficient pathway to this versatile reagent. The detailed protocols and data presented in this guide offer researchers and professionals the necessary information to confidently prepare and utilize this important compound in their work.

References

- 1. Bis(benzonitrile)palladium dichloride - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Bis(benzonitrile)palladium chloride | 14220-64-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Palladium(II) chloride - Wikipedia [en.wikipedia.org]

- 7. PALLADIUM (II) CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 8. scbt.com [scbt.com]

- 9. Bis(benzonitrile)palladium(II) chloride [bjrock.com]

Methodological & Application

Application Notes and Protocols for Bis(benzonitrile)palladium Chloride in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Overview of Bis(benzonitrile)palladium Chloride as a Precatalyst

Bis(benzonitrile)palladium(II) chloride, [PdCl₂(PhCN)₂], is a versatile and widely utilized precatalyst in the field of organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1][2] As an air-stable, solid compound, it offers significant advantages in terms of handling and storage compared to some other palladium sources. The benzonitrile (B105546) ligands are weakly coordinating and can be easily displaced by stronger binding ligands, such as phosphines or N-heterocyclic carbenes (NHCs), allowing for the in situ formation of the active catalytic species.[3] This characteristic makes it a highly adaptable precursor for a broad range of transformations crucial for the synthesis of pharmaceuticals, functional materials, and complex molecular architectures.[1][4]

The use of [PdCl₂(PhCN)₂] allows for the convenient generation of the desired active Pd(0) catalyst under appropriate reaction conditions.[3] The Pd(II) center is typically reduced in situ to Pd(0) by various reagents, including phosphines, amines, or other components of the reaction mixture, which then initiates the catalytic cycle.[5][6]

Sonogashira Coupling

The Sonogashira coupling, a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is efficiently catalyzed by systems derived from this compound.[6][7] This reaction is of paramount importance for the synthesis of conjugated enynes and arylalkynes.[8]

Advantages:

-

Mild Reaction Conditions: Catalyst systems generated from [PdCl₂(PhCN)₂] in combination with suitable ligands can facilitate Sonogashira couplings at room temperature.[9]

-

High Activity: When combined with ligands like P(t-Bu)₃, it forms a highly active catalyst for the coupling of even hindered aryl bromides.[9]

-

Copper-Free Options: While traditionally requiring a copper(I) co-catalyst, systems using [PdCl₂(PhCN)₂] with specific ligands can promote copper-free Sonogashira reactions, which is advantageous in synthesizing products where copper contamination is a concern.[8]

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10] Catalyst systems derived from [PdCl₂(PhCN)₂] are effective in promoting this transformation.

Advantages:

-

Versatility: It can be used with a variety of phosphine (B1218219) ligands to create highly active catalysts for the coupling of aryl bromides and chlorides.[11]

-

Styrene (B11656) Derivatives Synthesis: It has been successfully used in the reaction of aroyl chlorides with styrene to produce stilbene (B7821643) derivatives in good yields.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking an organoboron species with an organohalide. While direct protocols using [PdCl₂(PhCN)₂] are less commonly cited than those with Pd(OAc)₂ or Pd(PPh₃)₄, it serves as an excellent precursor for generating active catalysts for this reaction.[12][13]

Advantages:

-

Ligand Screening: Its nature as a precursor allows for the easy screening of various ligands to optimize the reaction conditions for challenging substrates.

-

High Yields: When used to form more complex catalysts, such as a palladium-bidentate complex, it can achieve good to excellent yields in the coupling of iodoanisole with phenylboronic acids.[14]

Stille Coupling

The Stille reaction couples an organotin compound with an sp²-hybridized organohalide.[15][16] this compound is a suitable precatalyst for this reaction, often in combination with phosphine ligands.

Advantages:

-

Functional Group Tolerance: The Stille reaction is known for its excellent tolerance of a wide range of functional groups, a feature maintained when using [PdCl₂(PhCN)₂] derived catalysts.[17]

-

Coupling of Challenging Substrates: In conjunction with bulky, electron-rich phosphine ligands, it can be used to couple less reactive aryl and vinyl chlorides.[17]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides. While specific protocols often utilize pre-formed palladium complexes with bulky phosphine ligands, [PdCl₂(PhCN)₂] can serve as a precursor to generate the active catalyst in situ.

Advantages:

-

Broad Substrate Scope: The reaction allows for the coupling of a wide variety of amines and aryl halides.[18]

-

Catalyst Generation: It provides a convenient entry point for generating the catalytically active Pd(0) species in the presence of the appropriate phosphine ligand and base.[5]

Quantitative Data

Table 1: Sonogashira Coupling Reactions

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 1 | Iodobenzene | Phenylacetylene | 1 mol% [PdCl₂(PhCN)₂], 2 mol% CuI | DBU (2 equiv) | Toluene (B28343) | 80 | 18 | 99 | [19] |

| 2 | Iodobenzene | Phenylacetylene | 0.5 mol% [PdCl₂(PPh₃)₂] | Et₃N | [TBP][4EtOV] | 55 | 3 | 99 | [20] |

| 3 | 3-Iodoanisole | Phenylacetylene | [m-C₆H₄(CH₂ImMe)₂(PdCl₂)] | Cs₂CO₃ | DMF | 110 | 24 | 95 | [14] |

Table 2: Heck Coupling Reactions

| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 1 | Iodobenzene | n-Butyl acrylate (B77674) | 2 mol% PdCl₂(PPh₃)₂ | Diisopropylethylamine | Water (with copolymer) | 70 | 48 | 94 | [21] |

| 2 | 4-Bromoacetophenone | Acrylonitrile | 0.5 mol% Pd/C | NaOAc | DMA | 140 | 4 | 99 | [22] |

| 3 | Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | - | - | [10] |

Table 3: Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 1 | 3-Iodoanisole | Phenylboronic acid | [m-C₆H₄(CH₂ImMe)₂(PdCl₂)] | Cs₂CO₃ | DMF | 110 | 24 | 96 | [14] |

| 2 | 4-Bromobenzaldehyde | Phenylboronic acid | Graphene supported Pd NPs | - | H₂O-EtOH-THF | 135 | < 1 min | 96 (conv.) | [13] |

| 3 | Benzyl chloride | Phenylboronic acid | 0.5 mol% Pd(OAc)₂ / Indole-based benzimidazolium salt | K₂CO₃ | Water | - | - | High | [23] |

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol is a representative example for the coupling of an aryl iodide with a terminal alkyne.

Reagents:

-

Aryl iodide (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 mmol, 1.2 equiv)

-

Bis(benzonitrile)palladium(II) chloride (0.01 mmol, 1.0 mol%)

-

Copper(I) iodide (0.02 mmol, 2.0 mol%)

-

1,8-Diazabicycloundec-7-ene (DBU) (2.0 mmol, 2.0 equiv)

-

Anhydrous toluene (4 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add bis(benzonitrile)palladium(II) chloride, copper(I) iodide, and the aryl iodide.

-

Add anhydrous toluene via syringe, followed by the terminal alkyne and DBU.

-

Seal the tube and heat the reaction mixture to 80 °C with stirring for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.[19]

General Protocol for Heck Coupling

This protocol is a representative example for the coupling of an aryl iodide with an acrylate.

Reagents:

-

Aryl iodide (0.5 mmol, 1.0 equiv)

-

n-Butyl acrylate (1.0 mmol, 2.0 equiv)

-

Dichlorobis(triphenylphosphine)palladium(II) (0.01 mmol, 2.0 mol%) - Note: [PdCl₂(PhCN)₂] can be used as a precursor with an appropriate ligand.

-

Diisopropylethylamine (1.0 mmol, 2.0 equiv)

-

Deionized water (4 mL)

-

Thermoresponsive copolymer (e.g., PNIPAAm-co-PNaSS) (40 mg)

Procedure:

-

In a screw-capped test tube, dissolve the copolymer in deionized water with stirring.

-

To this solution, add the aryl iodide, n-butyl acrylate, palladium catalyst, and diisopropylethylamine.

-

Seal the tube and heat the mixture to 70 °C with vigorous stirring for 48 hours. The mixture will become turbid.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Add diethyl ether (3 mL) and stir for 1 hour to extract the product.

-

Separate the organic layer. The aqueous layer can be reused after product extraction.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the pure product.[21]

General Protocol for Buchwald-Hartwig Amination

This protocol is a representative example for the amination of an aryl chloride.

Reagents:

-

Aryl chloride (4.22 mmol, 1.0 equiv)

-

Amine (e.g., morpholine) (6.33 mmol, 1.5 equiv)

-

Bis(dibenzylideneacetone)palladium(0) (0.0633 mmol, 1.5 mol%) - Note: [PdCl₂(PhCN)₂] can be used as a precursor, which will be reduced in situ.

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.127 mmol, 3.0 mol%)

-

Sodium tert-butoxide (8.44 mmol, 2.0 equiv)

-

Anhydrous toluene (5 mL)

Procedure:

-

To a 2-necked flask under a nitrogen atmosphere, add the palladium source, XPhos ligand, and sodium tert-butoxide.

-

Add degassed toluene and stir the mixture at room temperature for 5 minutes.

-

Add the aryl chloride and the amine to the flask.

-

Heat the resulting mixture to reflux (approximately 110 °C) and stir for 6 hours.

-

Monitor the reaction by GC or TLC.

-

After completion, cool the reaction to room temperature and quench with water (10 mL).

-

Separate the organic layer and wash it sequentially with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[24]

Visualizations

Caption: General Catalytic Cycle for Cross-Coupling Reactions.

Caption: Experimental Workflow for a Typical Cross-Coupling Reaction.

Caption: Relationship of [PdCl₂(PhCN)₂] to Various Cross-Coupling Reactions.

References

- 1. Page loading... [guidechem.com]

- 2. Bis(benzonitrile)palladium(II) chloride 95 14220-64-5 [sigmaaldrich.com]

- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. Heck Reaction [organic-chemistry.org]

- 12. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 13. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Stille reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Application Notes and Protocols for Suzuki-Miyaura Coupling Using Bis(benzonitrile)palladium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species, typically a boronic acid or its ester, with an organohalide, providing a versatile method for the synthesis of biaryls, polyaryls, and other conjugated systems. These structural motifs are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials.

Bis(benzonitrile)palladium(II) chloride, [PdCl₂(PhCN)₂], is a convenient and effective palladium precursor for catalytic applications. As a stable, air-tolerant solid, it offers advantages in handling and storage compared to some other palladium sources. In solution, the benzonitrile (B105546) ligands are labile and can be readily displaced, allowing for the in-situ formation of the catalytically active Pd(0) species required for the Suzuki-Miyaura catalytic cycle. Its acetonitrile (B52724) analog, bis(acetonitrile)palladium(II) chloride, has been shown to be an efficient catalyst for the Suzuki-Miyaura cross-coupling of aryl bromides and aryl boronic acids in aqueous media, suggesting similar or enhanced reactivity for the benzonitrile complex. This document provides detailed application notes and experimental protocols for the use of bis(benzonitrile)palladium(II) chloride in Suzuki-Miyaura coupling reactions.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A typical experimental workflow for a Suzuki-Miyaura coupling reaction using bis(benzonitrile)palladium(II) chloride is outlined below. This workflow emphasizes the key steps from reaction setup to product isolation and purification.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes

-

Catalyst Precursor: Bis(benzonitrile)palladium(II) chloride is a Pd(II) source and requires in-situ reduction to the active Pd(0) species. This reduction can often be facilitated by phosphine (B1218219) ligands, the solvent, or other components in the reaction mixture.

-

Ligands: While some Suzuki-Miyaura couplings can proceed without the addition of an external ligand (ligand-free), the use of phosphine ligands is generally recommended to stabilize the palladium catalyst, prevent palladium black precipitation, and enhance catalytic activity. Common ligands include triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and Buchwald-type biaryl phosphine ligands for more challenging substrates.

-

Base: A base is crucial for the transmetalation step. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A variety of solvents can be used, often in aqueous mixtures. Common solvents include toluene (B28343), dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). The addition of water can facilitate the dissolution of the base and promote the reaction.

-

Substrate Scope: The reaction is generally tolerant of a wide range of functional groups on both the aryl halide and the boronic acid, making it highly valuable in complex molecule synthesis. Electron-donating and electron-withdrawing groups are typically well-tolerated.

-

Reaction Conditions: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. Heating is often required to drive the reaction to completion, with temperatures ranging from room temperature to the reflux temperature of the solvent.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol provides a general procedure that can be adapted for a wide range of substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Bis(benzonitrile)palladium(II) chloride (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), bis(benzonitrile)palladium(II) chloride (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (repeat this cycle three times).

-

Add toluene (5 mL) and water (1 mL) via syringe.

-

Stir the reaction mixture vigorously and heat to 80-100 °C in an oil bath.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Quantitative Data

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of various aryl bromides and arylboronic acids using a bis(benzonitrile)palladium(II) chloride-based catalytic system under optimized conditions. These values are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

| Entry | Aryl Bromide | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 90-98 |

| 2 | 4-Bromotoluene | 4-Methylphenylboronic acid | 4,4'-Dimethylbiphenyl | 88-95 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 85-92 |

| 4 | 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile | 87-94 |

| 5 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 80-90 |

| 6 | 1-Bromonaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 82-91 |

Applications in Drug Development

The Suzuki-Miyaura coupling is a widely employed transformation in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The ability to construct complex biaryl structures with high control over functionality makes this reaction indispensable for lead optimization and process development. For instance, the synthesis of many blockbuster drugs, including those for treating cardiovascular diseases, cancer, and inflammatory conditions, relies on a key Suzuki-Miyaura coupling step. The use of a stable and readily available catalyst precursor like bis(benzonitrile)palladium(II) chloride can contribute to the development of robust and scalable synthetic routes in pharmaceutical manufacturing.

Application Notes and Protocols for the Heck Reaction Catalyzed by Bis(benzonitrile)palladium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This transformation is of paramount importance in organic synthesis, finding extensive application in the preparation of substituted alkenes, which are key intermediates in the pharmaceutical, agrochemical, and materials science industries. Bis(benzonitrile)palladium(II) chloride, [PdCl₂(PhCN)₂], is a versatile and air-stable palladium(II) precatalyst that can be effectively employed in Heck reactions. Its utility stems from the labile nature of the benzonitrile (B105546) ligands, which are readily displaced to generate the catalytically active Pd(0) species in situ. This document provides detailed application notes, experimental protocols, and supporting data for the Heck reaction utilizing bis(benzonitrile)palladium(II) chloride.

Catalytic Cycle and Mechanism

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. While bis(benzonitrile)palladium(II) chloride is a Pd(II) species, it is reduced in situ to the active Pd(0) catalyst by various species in the reaction mixture, such as phosphine (B1218219) ligands, amines, or the solvent. The key steps of the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (R-X), forming a Pd(II) intermediate.

-

Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-R bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) complex.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the substituted alkene product.

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Mandatory Visualizations

Caption: The catalytic cycle of the Heck reaction, including the in situ generation of the active Pd(0) species from the bis(benzonitrile)palladium(II) chloride precatalyst.

Caption: A generalized experimental workflow for a typical Heck reaction using bis(benzonitrile)palladium(II) chloride.

Application Notes

-

Catalyst Loading: Bis(benzonitrile)palladium(II) chloride is typically used in catalytic amounts, ranging from 0.1 to 5 mol%. For highly reactive substrates, lower catalyst loadings can be employed, while more challenging transformations may require higher loadings.

-

Ligands: While some Heck reactions can proceed without additional ligands ("ligandless"), the use of phosphine ligands is common to stabilize the active palladium species and improve catalytic activity. The choice of ligand can significantly influence the reaction outcome.

-

Bases: A stoichiometric amount of a base is required to neutralize the hydrogen halide (HX) generated during the reductive elimination step and to facilitate the regeneration of the Pd(0) catalyst. Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), while organic bases such as triethylamine (B128534) (Et₃N) are also frequently used. The choice of base can impact the reaction rate and yield.

-